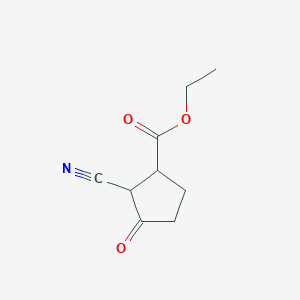

Ethyl 2-cyano-3-oxocyclopentanecarboxylate

Description

Historical Context and Development of Cyclopentanone (B42830) Derivatives in Organic Chemistry

The exploration of cyclopentanone and its derivatives has a rich history in organic chemistry. Early investigations into the synthesis of five-membered rings were often driven by the desire to construct natural products and other biologically active molecules. Seminal works on intramolecular cyclization reactions, such as the Dieckmann condensation, laid the groundwork for the preparation of a wide array of substituted cyclopentanones. alfa-chemistry.comwikipedia.org The Dieckmann condensation, an intramolecular reaction of diesters in the presence of a base to form β-keto esters, proved to be a highly effective method for creating five- and six-membered rings. alfa-chemistry.comwikipedia.org

Another pivotal development was the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, which utilizes dinitriles as starting materials to produce cyclic ketones after hydrolysis. wikipedia.orgwikipedia.org This method, conceptually related to the Dieckmann condensation, expanded the toolkit for accessing these important cyclic structures. wikipedia.org The continuous development of synthetic methodologies has allowed for the introduction of various functional groups onto the cyclopentanone scaffold, leading to a vast library of derivatives with diverse chemical properties and applications. The introduction of a cyano group, as seen in Ethyl 2-cyano-3-oxocyclopentanecarboxylate, represents a strategic functionalization that significantly influences the molecule's reactivity and synthetic utility.

Significance of the Cyclopentanone Scaffold in Synthetic Chemistry

The cyclopentanone ring is a ubiquitous structural motif found in a multitude of natural products, including prostaglandins (B1171923), steroids, and various alkaloids. This prevalence has made the development of synthetic routes to functionalized cyclopentanones a central theme in organic chemistry. The five-membered ring provides a rigid and predictable framework upon which complex stereochemical relationships can be established.

The carbonyl group of the cyclopentanone ring serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, aldol (B89426) condensations, and reductions. Furthermore, the α-protons to the carbonyl are acidic and can be readily removed to form enolates, which are powerful nucleophiles for the formation of new carbon-carbon bonds. This inherent reactivity makes cyclopentanone derivatives invaluable building blocks in the total synthesis of complex molecules.

Structural Features and Key Reactive Sites of this compound

This compound is a molecule endowed with a high degree of functionality, making it a versatile intermediate in organic synthesis. Its structure incorporates a five-membered ring, a ketone, an ester, and a nitrile group.

The key reactive sites of this molecule are numerous and offer a wide range of possibilities for chemical modification:

The Ketone Carbonyl Group (C3): This is an electrophilic center susceptible to attack by nucleophiles. It can undergo reactions such as reduction to an alcohol, conversion to an imine, and participation in Wittig-type reactions.

The Ester Carbonyl Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo transesterification.

The α-Protons (C2 and C4): The protons on the carbons adjacent to the ketone are acidic and can be removed by a base to form an enolate. The proton at C2 is particularly acidic due to the electron-withdrawing effects of both the adjacent cyano and ester groups. This enolate can then react with various electrophiles, allowing for alkylation, acylation, and other functionalization at this position.

The Nitrile Group (at C2): The cyano group is a strong electron-withdrawing group, which enhances the acidity of the α-proton at C2. The nitrile itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

The Ester Alkoxy Group: The ethyl group of the ester can be cleaved under certain conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(6)5-10/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVQXWNYGDZDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Ethyl 2 Cyano 3 Oxocyclopentanecarboxylate

Enolate Chemistry and Alpha-Functionalization

The carbon atom positioned between the cyano and the ester groups (the α-carbon) is particularly acidic and readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile, enabling a variety of functionalization reactions at the α-position.

Alkylation Reactions, including C-Alkylation (e.g., with haloacetates for related compounds)

The enolate of cyclic β-keto esters can be effectively alkylated in the presence of a base and an alkyl halide. rsc.orgaklectures.com This reaction proceeds via an S\textsubscript{N}2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. libretexts.org

For unsymmetrical ketones, the choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate, leading to regioselective alkylation. libretexts.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted kinetic enolate. libretexts.org Conversely, weaker bases like sodium ethoxide at room temperature tend to yield the more stable, substituted thermodynamic enolate. libretexts.org

While specific examples for Ethyl 2-cyano-3-oxocyclopentanecarboxylate are not prevalent in the reviewed literature, the general reactivity of β-keto esters is well-established. For instance, the alkylation of β-keto esters is a fundamental method for creating more complex ketone structures. youtube.com

Table 1: General Conditions for Alkylation of β-Keto Esters

| Parameter | Condition for Kinetic Enolate | Condition for Thermodynamic Enolate |

|---|---|---|

| Base | Lithium diisopropylamide (LDA), Sodium amide | Sodium ethoxide, Potassium tert-butoxide |

| Solvent | Tetrahydrofuran (THF) | Ethanol (B145695) |

| Temperature | -78 °C | Room Temperature |

Halogenation Reactions (e.g., chlorination for related compounds)

The α-position of β-keto esters can be halogenated using electrophilic halogenating agents. nih.govmdpi.com The reaction is often catalyzed and can be performed enantioselectively with the use of chiral catalysts. nih.govmdpi.comresearchgate.net Common halogenating agents include N-chlorosuccinimide (NCS) for chlorination. nih.govmdpi.com

The mechanism involves the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic halogen. This reaction is valuable for introducing a halogen atom that can serve as a leaving group in subsequent substitution reactions or influence the molecule's electronic properties. semanticscholar.org Research on the enantioselective chlorination of β-keto esters has shown that high yields and enantiomeric excesses can be achieved using cinchona alkaloid-based catalysts or metal complexes. nih.govmdpi.com

Table 2: Catalytic Systems for Asymmetric α-Chlorination of β-Keto Esters

| Catalyst System | Halogen Source | Typical Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Hybrid Amide-Based Cinchona Alkaloids | N-Chlorosuccinimide (NCS) | Up to 99% | Up to 97% |

| N-PFB-PyBidine-Zn(OAc)₂ | N-Chlorosuccinimide (NCS) | High | Up to 82% |

Michael Addition Reactions (e.g., with methyl vinyl ketone for related compounds)

The enolate derived from this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.orglibretexts.org This reaction, known as the Michael addition, results in the formation of a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.orglibretexts.org

A classic example involves the reaction of a β-dicarbonyl compound with an α,β-unsaturated ketone like methyl vinyl ketone. orgsyn.orgresearchgate.net The reaction is typically base-catalyzed, with the base facilitating the formation of the nucleophilic enolate. wikipedia.org The resulting product is a 1,5-dicarbonyl compound, which can be a precursor for further cyclization reactions, such as in the Robinson annulation. wikipedia.org The Michael addition of ethyl cyanoacetate (B8463686) to various acceptors has been reported, highlighting the utility of the cyanoester moiety in this type of transformation. chempedia.info

Aldol (B89426) Condensation and Related Carbonyl Additions

The enolate of this compound can also participate in aldol-type reactions, attacking the carbonyl carbon of an aldehyde or another ketone. This reaction forms a β-hydroxy carbonyl compound. While intramolecular aldol condensations are common for related compounds, intermolecular reactions can also be achieved under appropriate conditions. Palladium-catalyzed intramolecular aldol condensations of allyl β-keto esters have been shown to proceed under neutral conditions. nih.gov

Carbonyl Group Reactivity and Transformations

The ketone moiety in this compound is susceptible to nucleophilic attack and can undergo various transformations, most notably reduction.

Reductions of the Ketone Moiety

The ketone group can be reduced to a secondary alcohol. This transformation can be achieved using a variety of reducing agents. For cyclic β-keto esters, stereoselective reduction is often a key consideration. Biocatalytic reductions using enzymes from baker's yeast (Saccharomyces cerevisiae) have been shown to be highly effective in the stereoselective reduction of related cyclic β-keto esters, such as ethyl 2-oxocyclopentanecarboxylate. researchgate.net These enzymatic reductions can yield specific diastereomers with high enantiomeric excess. researchgate.netacs.org

Chemical reducing agents can also be employed. The choice of reagent can influence the stereochemical outcome of the reaction.

Table 3: Examples of Reducing Agents for Ketones

| Reducing Agent | Typical Application |

|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | General reduction of ketones and aldehydes |

| Lithium aluminum hydride (LiAlH₄) | Strong reducing agent for esters, carboxylic acids, ketones, and aldehydes |

Oxidations (e.g., Cobalt(II) Schiff's base complex catalyzed oxidation for related compounds)

While specific oxidation reactions targeting the cyclopentanone (B42830) ring of this compound are not extensively documented, the reactivity of related β-keto esters in catalyzed oxidation processes provides significant insight. Cobalt(II) Schiff's base complexes are notable catalysts for the oxidation of various organic compounds, including alcohols and olefins, often utilizing molecular oxygen as the oxidant. mdpi.comnih.gov For instance, the related compound Ethyl 2-oxocyclopentanecarboxylate is known to participate in the Cobalt(II) Schiff's base complex-catalyzed oxidation of alcohols. chemicalbook.com

These reactions typically proceed through a mechanism involving the activation of molecular oxygen by the cobalt(II) complex. The catalyst, a Co(II) complex with a Schiff base ligand, can reversibly bind dioxygen. mdpi.com In the oxidation of olefins, a proposed mechanism involves the formation of a cobalt hydroperoxide species, which then adds to the double bond, leading to oxidized products like ketones and alcohols after decomposition of an alkyl hydroperoxide intermediate. osti.gov This suggests that under similar catalytic conditions, the enol or enolate form of this compound could potentially be a substrate for oxidation, although such transformations require further specific investigation.

Table 1: Overview of Cobalt(II) Schiff's Base Catalyzed Oxidations

| Substrate Type | Catalyst System | Oxidant | Typical Products |

|---|---|---|---|

| Styrene | Co(II) Schiff-base complex / Pyridine (B92270) | Dioxygen | Acetophenone, 1-phenylethanol (B42297) mdpi.com |

| Olefins | (bis(salicylidene-γ-iminopropyl)methylamine)cobalt(II) | Dioxygen | Methyl ketones, Secondary alcohols osti.gov |

Formation of Imines, Oximes, and Hydrazones (e.g., for related compounds)

The ketone carbonyl group in this compound is susceptible to nucleophilic attack by primary amines and their derivatives, leading to the formation of imines, oximes, and hydrazones. These are condensation reactions that involve the elimination of a water molecule. masterorganicchemistry.com

Imine Formation: The reaction with a primary amine (R-NH₂) in the presence of an acid catalyst replaces the carbonyl oxygen with a C=N-R group. libretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group allows for its elimination as water, forming an iminium ion, which is then deprotonated to yield the final imine. libretexts.orglibretexts.org The reaction rate is pH-dependent, with optimal rates typically observed around pH 4.5. libretexts.org

Oxime and Hydrazone Formation: The reaction proceeds via the same general mechanism when hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) are used. masterorganicchemistry.comlibretexts.org

Oximes: Formed from the reaction with hydroxylamine, resulting in a C=N-OH functionality.

Hydrazones: Formed from the reaction with hydrazine, resulting in a C=N-NH₂ functionality. Substituted hydrazines yield substituted hydrazones (C=N-NHR).

These derivatives, particularly oximes and 2,4-dinitrophenylhydrazones, are often crystalline solids, which historically made them useful for the purification and characterization of liquid ketones. libretexts.org

Acetal and Enol Ether Formation (e.g., for related compounds)

Acetal Formation: The ketone group can be protected by converting it into an acetal. This reaction involves treating the ketone with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org The reaction proceeds through a hemiacetal intermediate, which is formed by the nucleophilic addition of one molecule of alcohol to the protonated carbonyl group. libretexts.org Further protonation of the hemiacetal's hydroxyl group and subsequent elimination of water generates an oxonium ion. A second alcohol molecule then attacks this electrophilic species, and deprotonation yields the acetal. libretexts.org This process is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com Cyclic acetals are commonly formed using diols like ethylene (B1197577) glycol.

Enol Ether Formation: Silyl (B83357) enol ethers are common derivatives formed from ketones. They are prepared by reacting the ketone with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can determine the regioselectivity of the enol ether formed. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic silyl enol ether (less substituted double bond). In contrast, a weaker base like triethylamine (B128534) favors the formation of the more stable thermodynamic silyl enol ether (more substituted double bond). wikipedia.orgresearchgate.net Enol ethers are versatile intermediates in organic synthesis, acting as enolate equivalents. wikipedia.org

Nitrile Group Transformations

The cyano group (C≡N) is a versatile functional group that undergoes a variety of transformations, including hydrolysis, nucleophilic addition, and reduction. libretexts.orgopenstax.org

Hydrolysis of the Cyano Group to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in this compound can yield either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This reaction can be performed under either acidic or basic conditions. wikipedia.orglibretexts.org

The process occurs in two stages:

Formation of an Amide: The initial hydrolysis of the nitrile produces an amide. libretexts.orgbyjus.com

Formation of a Carboxylic Acid: Further hydrolysis of the amide yields a carboxylic acid (or its carboxylate salt). libretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. lumenlearning.comyoutube.com

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH) results in a carboxylate salt and ammonia. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgopenstax.org Acidification of the final solution is required to obtain the free carboxylic acid. libretexts.org

Nucleophilic Addition Reactions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and reacts with strong nucleophiles. openstax.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile group to form an intermediate imine anion. libretexts.orglibretexts.org This intermediate is stable to further nucleophilic attack. Subsequent aqueous workup hydrolyzes the imine anion to yield a ketone. libretexts.orglibretexts.org This reaction provides a valuable method for synthesizing ketones.

Reaction with other Nucleophiles: Other nucleophiles, such as thiols (e.g., cysteine), can also add to the nitrile group, forming a thioimidate intermediate. nih.gov The reactivity of the nitrile towards nucleophilic attack is enhanced by electron-withdrawing groups attached to it. nih.gov

Reductions of the Cyano Group

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. wikipedia.org

Catalytic Hydrogenation: The carbon-nitrogen triple bond can be reduced with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. researchgate.netlibretexts.org These reactions are typically carried out at elevated temperature and pressure. libretexts.org This method is often selective for the nitrile group in the presence of other reducible groups like esters. researchgate.net

Reduction with Metal Hydrides:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an acidic workup. libretexts.orgopenstax.org

Diisobutylaluminium Hydride (DIBAL-H): A less reactive hydride reagent that can be used to achieve a partial reduction of the nitrile. At low temperatures, DIBAL-H reduces the nitrile to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. libretexts.orgyoutube.com

Table 2: Summary of Nitrile Group Reductions

| Reagent | Product | Conditions |

|---|---|---|

| H₂ / Pd, Pt, or Ni | Primary Amine | High temperature and pressure libretexts.org |

| LiAlH₄ | Primary Amine | 1. Ether solvent, 2. H₂O or H₃O⁺ workup libretexts.org |

Ester Group Transformations

The ethyl ester group in this compound is susceptible to several key transformations, including hydrolysis, transesterification, and reduction. These reactions are fundamental in modifying the molecular structure and enabling its use in further synthetic applications.

The hydrolysis of the ethyl ester of 2-cyano-3-oxocyclopentanecarboxylate can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid.

Under acidic conditions , the reaction is initiated by protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol result in the formation of the carboxylic acid. This process is reversible.

In basic conditions , a hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion and forming the carboxylate salt. Acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product.

A related hydrolysis of a cyano-ester has been described where the reaction mixture was treated with cold, concentrated sulfuric acid. scispace.com

Transesterification involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This reaction is particularly useful for introducing different alkoxy groups into the molecule.

For cyclic β-keto esters, such as methyl 2-oxocyclopentane carboxylate, transesterification has been successfully carried out with various alcohols, including benzyl (B1604629) alcohol, homobenzylic alcohol, and cinnamyl alcohol, yielding the corresponding esters in excellent yields. nih.gov This suggests that this compound would undergo similar transformations. The reaction is typically irreversible and is most effective for β-keto esters with small alkyl groups like methyl or ethyl. nih.gov

The mechanism under acidic catalysis mirrors that of hydrolysis, with the alcohol acting as the nucleophile instead of water. Under basic conditions, an alkoxide ion from the new alcohol initiates the nucleophilic attack on the ester carbonyl.

| Reactant Alcohol | Catalyst Type | Expected Product | Potential Yield Range |

|---|---|---|---|

| Benzyl Alcohol | Acid or Base | Benzyl 2-cyano-3-oxocyclopentanecarboxylate | High |

| Methanol | Acid or Base | Mthis compound | High |

| Isopropanol | Acid or Base | Isopropyl 2-cyano-3-oxocyclopentanecarboxylate | Moderate to High |

The reduction of the ester group in this compound can lead to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions. The presence of a ketone and a nitrile group on the same molecule introduces the challenge of chemoselectivity.

Sodium Borohydride (NaBH₄) : This is a mild reducing agent that is generally selective for aldehydes and ketones over esters. Therefore, treatment of this compound with NaBH₄ would be expected to selectively reduce the ketone at the 3-position to a hydroxyl group, leaving the ester and cyano groups intact. In some specific cases, such as with α-cyano epoxides, NaBH₄ has been shown to reduce an ester group. rsc.org

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent capable of reducing esters, ketones, and nitriles. When this compound is treated with LiAlH₄, it is expected that the ester group will be reduced to a primary alcohol. Concurrently, the ketone will be reduced to a secondary alcohol, and the nitrile will be reduced to a primary amine.

Diisobutylaluminum Hydride (DIBAL-H) : This reducing agent is often used for the partial reduction of esters to aldehydes at low temperatures. Careful control of stoichiometry and temperature would be necessary to achieve the selective reduction of the ester group to an aldehyde in the presence of the ketone and nitrile.

| Reducing Agent | Expected Product(s) at Ester Group | Selectivity Considerations |

|---|---|---|

| NaBH₄ | No reaction (Ester remains) | Highly selective for the ketone group. |

| LiAlH₄ | Primary alcohol | Reduces ester, ketone, and nitrile. |

| DIBAL-H | Aldehyde (at low temperature) | Can be selective for the ester with careful control of conditions. |

Rearrangement Reactions Involving the Cyclopentanone System

Cyclic β-keto esters can undergo rearrangement reactions, often promoted by further chemical transformations. For instance, oxidation of related cyclic α-amino ketones, derived from cyclic β-keto esters, with lead tetraacetate has been shown to result in ring-expansion of 5-membered rings. rsc.org While not a direct rearrangement of the starting molecule, this indicates the potential for skeletal rearrangements of derivatives of this compound.

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned transformations are generally well-understood for esters. However, the specific stereochemical outcomes are of particular interest for cyclic systems like this compound.

Reactions involving the enolate of cyclic ketones can exhibit high diastereoselectivity. nih.gov For instance, the reactions of chiral seven-membered-ring enolates are highly diastereoselective. nih.gov This stereoselectivity arises from torsional and steric interactions that favor the approach of electrophiles from one of the diastereotopic π-faces of the enolate. nih.gov

In the context of the reduction of the ketone in a substituted cyclopentanone, the approach of the hydride reagent will be influenced by the steric bulk of the adjacent cyano and ester groups. This can lead to the preferential formation of one diastereomer of the resulting alcohol. The stereoselective reduction of α-substituted-β-ketoesters has been studied, and the diastereoselectivity is dependent on the nature of the substituent and the reducing agent. researchgate.net For example, the reduction of racemic alkyl 2-substituted-3-oxobutanoates can lead to corresponding 2-substituted-3-hydroxybutanoates with high diastereoselectivity. researchgate.net These findings suggest that reactions at the carbonyl group of this compound are likely to proceed with a degree of diastereoselectivity, influenced by the existing stereocenter at the 2-position.

Role of Catalysis in Directing Reaction Pathways (e.g., organocatalysis, metal catalysis)

The reactivity of this compound, a molecule possessing multiple functional groups including an ester, a ketone, and a nitrile, can be strategically directed through the use of specific catalytic systems. Both organocatalysis and metal catalysis offer distinct advantages in activating different sites of the molecule, thereby leading to a variety of reaction pathways and products. The strategic application of these catalysts allows for selective transformations, a cornerstone of modern synthetic chemistry.

Organocatalysis:

Organocatalysis provides a powerful tool for the asymmetric functionalization of cyclic β-keto esters and related structures, operating through mechanisms that avoid the use of metals. For this compound, the acidic proton at the α-position to both the cyano and ester groups is a prime site for activation by organocatalysts.

One prominent application of organocatalysis is in asymmetric α-alkylation reactions. Cinchona alkaloid-derived phase-transfer catalysts have been successfully employed for the enantioselective α-alkylation of cyclic β-keto esters. rsc.org This methodology could be extrapolated to this compound, where the catalyst would facilitate the formation of a chiral enolate, which can then react with various electrophiles.

Another potential organocatalytic transformation is the α-hydroxymethylation. Proline and its derivatives have been shown to catalyze the direct asymmetric α-hydroxymethylation of ketones, including cyclopentanone, with aqueous formaldehyde. nih.gov This suggests a viable pathway for introducing a hydroxymethyl group at the C-2 position of this compound, leading to valuable chiral building blocks.

The following table summarizes potential organocatalytic reactions and the expected products for this compound based on analogous systems.

| Catalyst Type | Reagent | Potential Reaction Pathway | Expected Product |

| Cinchona Alkaloid Derivative | Alkyl Halide | Asymmetric α-Alkylation | α-Alkylated this compound |

| Proline | Formaldehyde | α-Hydroxymethylation | Ethyl 2-cyano-2-(hydroxymethyl)-3-oxocyclopentanecarboxylate |

Metal Catalysis:

Transition metal catalysis offers a diverse array of transformations for molecules with the functional group array present in this compound. Different metals can selectively activate different parts of the molecule, leading to a wide range of synthetic outcomes.

Palladium catalysis is particularly versatile for the reactions of β-keto esters. nih.gov The formation of palladium enolates from allyl β-keto esters, followed by various transformations such as aldol and Michael additions, is well-documented. nih.gov For this compound, palladium catalysts could facilitate the generation of an enolate intermediate, which could then participate in a variety of carbon-carbon bond-forming reactions. Furthermore, palladium has been utilized in the synthesis of β-ketonitriles through the carbopalladation of dinitriles, highlighting its utility in reactions involving the cyano group. organic-chemistry.org

Nickel catalysis, specifically with nickelocene, has been demonstrated to effect the α-amidation of β-keto esters. nih.gov This suggests a potential route for introducing an amide functionality at the C-2 position of this compound.

Rhodium catalysts have been shown to be capable of activating C-C bonds within cyclopentanone rings, a process that is typically challenging due to the lack of ring strain. nih.gov This unique reactivity could potentially be applied to this compound to achieve ring expansion or rearrangement reactions, opening up pathways to novel carbocyclic frameworks.

The table below outlines potential metal-catalyzed reactions for this compound, drawing parallels from established reactivity of related compounds.

| Metal Catalyst | Reagent/Reaction Type | Potential Reaction Pathway | Expected Product |

| Palladium | Aldehyde | Aldol Addition | α-(1-Hydroxyalkyl) derivative |

| Palladium | Michael Acceptor | Michael Addition | α-Substituted derivative via conjugate addition |

| Nickelocene | Amine Source | α-Amidation | α-Amido derivative |

| Rhodium | - | C-C Bond Activation | Ring-expanded or rearranged products |

Applications of Ethyl 2 Cyano 3 Oxocyclopentanecarboxylate in Complex Molecule Synthesis

Role as a Versatile Building Block and Synthetic Intermediate

The chemical structure of ethyl 2-cyano-3-oxocyclopentanecarboxylate endows it with multiple reactive sites, rendering it a highly versatile synthetic intermediate. The presence of a ketone, an ester, and a nitrile group within a cyclic framework allows for a variety of chemical transformations. The α-hydrogens adjacent to the carbonyl and cyano groups are acidic and can be deprotonated to form enolates, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations.

The ketone and ester functionalities can be targeted for reduction, hydrolysis, or conversion to other functional groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This rich chemical reactivity, combined with the stereochemical possibilities offered by the cyclopentane (B165970) ring, makes this compound a powerful tool for synthetic chemists to construct intricate molecular skeletons.

Synthesis of Biologically Relevant Molecules and Pharmaceutical Precursors

The utility of this compound and its related compounds is particularly evident in the synthesis of molecules with potential biological activity and as precursors to pharmaceuticals.

While a direct synthesis of Uhle's ketone using this compound is not prominently documented, the structural features of this cyclopentanone (B42830) derivative make it a plausible precursor for related indole (B1671886) alkaloids. Uhle's ketone is a key intermediate in the synthesis of ergot alkaloids, a class of compounds with significant pharmacological activities. The general strategy for synthesizing such fused tricyclic indole frameworks often involves the construction of the six-membered ring onto the indole core. A cyclopentanone derivative can, in principle, be ring-expanded or otherwise elaborated to form the requisite cyclohexanone (B45756) moiety of Uhle's ketone. For instance, a related compound, a 4-amino Uhle's ketone derivative, has been synthesized through an intramolecular cyclization of a tryptophan aldehyde derivative, highlighting the importance of cyclic ketone precursors in this area. rsc.orgresearchgate.netresearchgate.net The cyano and ester groups of this compound could be strategically manipulated to introduce the necessary functionalities for cyclization and formation of the desired indole alkaloid scaffold.

A notable application of a related compound, ethyl 2-oxocyclopentanecarboxylate, is in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol. organic-chemistry.org Spirocyclic compounds, characterized by two rings sharing a single atom, are prevalent in many natural products and have gained interest in medicinal chemistry. The synthesis of spiro[4.4]nonane-1,6-diol is a key step in accessing chiral ligands for asymmetric synthesis. The synthesis demonstrates the utility of the cyclopentanone core as a scaffold for constructing more complex, three-dimensional structures.

The synthesis of the natural product tanikolide (B1238862) has been accomplished using ethyl 2-oxocyclopentanecarboxylate as a starting material. organic-chemistry.org Tanikolide is a toxic and antifungal lactone isolated from the marine cyanobacterium Lyngbya majuscula. mdpi.com The synthesis of such natural products is a critical endeavor in drug discovery, as it allows for the confirmation of their structure and the preparation of analogues for structure-activity relationship studies. The use of a cyclopentanone-based starting material in the synthesis of a six-membered lactone like tanikolide showcases the versatility of these building blocks in ring-transformation and functional group interconversion strategies.

This compound can serve as a precursor to 3-oxocyclopentanecarboxylic acid. This transformation can be achieved through the hydrolysis of both the ethyl ester and the cyano group to carboxylic acids, followed by a selective decarboxylation of the β-keto acid or the gem-dicarboxylic acid intermediate. The hydrolysis and decarboxylation of β-keto esters is a well-established synthetic transformation. libretexts.orgyoutube.com 3-Oxocyclopentanecarboxylic acid is itself a valuable building block in the synthesis of various pharmaceutical agents, including prostaglandins (B1171923) and their analogues. youtube.com The ability to efficiently convert this compound into this key intermediate further underscores its importance in medicinal and process chemistry.

Development of Novel Polyfunctionalized Synthetic Scaffolds

This compound serves as a highly adaptable starting material for the construction of a variety of complex molecular scaffolds. Its β-keto-γ-cyano ester moiety provides multiple reactive sites, enabling a range of chemical transformations to introduce molecular diversity. Researchers have leveraged this reactivity to synthesize novel heterocyclic and carbocyclic systems with potential applications in medicinal chemistry and beyond.

One notable approach involves the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules from simple precursors. For instance, the reaction of this compound with an aldehyde and a nitrogen source, such as an amine or urea, can lead to the formation of fused heterocyclic scaffolds. The initial Knoevenagel condensation of the aldehyde with the active methylene (B1212753) group of the cyclopentanone ring, followed by a Michael addition and subsequent cyclization, can generate polycyclic structures in a single pot.

The specific reaction conditions and the nature of the reactants can be varied to produce a library of related but structurally distinct scaffolds. The choice of catalyst, solvent, and temperature plays a crucial role in directing the reaction pathway and influencing the final product's stereochemistry.

A hypothetical reaction scheme illustrating the utility of this compound in the synthesis of a polyfunctionalized scaffold is presented below. In this example, a three-component reaction between this compound (1), an aromatic aldehyde (2), and a dinucleophile such as a substituted hydrazine (B178648) (3) could yield a fused pyrazolo-cyclopentane scaffold (4).

This is a representative, hypothetical reaction scheme.

The resulting scaffold (4) possesses multiple points for further diversification. The aromatic ring can be substituted, the ester group can be hydrolyzed or converted to an amide, and the cyano group can be transformed into other functionalities. This allows for the systematic exploration of the chemical space around a core scaffold to optimize biological activity or material properties.

Detailed research findings on the synthesis of such scaffolds would typically include optimization of reaction conditions, as summarized in the following interactive data table.

| Entry | Aldehyde (2) | Hydrazine (3) | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | Phenylhydrazine | Acetic Acid | Ethanol (B145695) | 80 | 75 |

| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | Acetic Acid | Ethanol | 80 | 82 |

| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | Acetic Acid | Ethanol | 80 | 78 |

| 4 | Benzaldehyde | Hydrazine hydrate | Piperidine | Methanol | 65 | 65 |

| 5 | 4-Chlorobenzaldehyde | Hydrazine hydrate | Piperidine | Methanol | 65 | 71 |

The data in this table is hypothetical and for illustrative purposes only.

Furthermore, the structural elucidation of these novel scaffolds is typically accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). X-ray crystallography can provide definitive proof of the three-dimensional structure and stereochemistry of the synthesized molecules.

Derivatives and Analogues of Ethyl 2 Cyano 3 Oxocyclopentanecarboxylate

Synthesis of Substituted Ethyl 2-cyano-3-oxocyclopentanecarboxylate Derivatives

The synthesis of substituted derivatives of this compound primarily involves the modification of the parent cyclopentanone (B42830) ring. Given the presence of multiple reactive sites, including an acidic α-carbon, a ketone, an ester, and a nitrile, a variety of synthetic transformations can be envisioned.

One common approach involves the alkylation of the enolate generated by treating the parent compound with a suitable base. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation, as deprotonation can occur at either the C-2 or C-4 position.

Another strategy for derivatization involves condensation reactions at the C-3 keto group. For instance, Knoevenagel condensation with active methylene (B1212753) compounds can introduce a variety of substituents at this position. Furthermore, the cyano and ester groups can be subjected to hydrolysis, reduction, or other functional group interconversions to yield a diverse array of derivatives.

Exploration of Reactivity Profiles and Selectivity of Derived Compounds

The reactivity of substituted this compound derivatives is intricately linked to the nature and position of the substituents on the cyclopentanone ring. These substituents can modulate the electronic and steric environment of the molecule, thereby influencing its susceptibility to nucleophilic and electrophilic attack.

Synthetic Utility of Novel Derivatives in Cascade and Multicomponent Reactions

The densely functionalized nature of this compound and its derivatives makes them ideal candidates for cascade and multicomponent reactions. These reactions, which involve a sequence of intramolecular or intermolecular transformations in a single synthetic operation, offer an efficient pathway to complex molecular scaffolds.

For instance, derivatives of this compound can be designed to participate in domino reactions initiated by a Michael addition, followed by an intramolecular cyclization. Such strategies have been employed in the synthesis of various heterocyclic and polycyclic systems. The strategic placement of functional groups in the starting derivative can guide the reaction cascade towards the desired product with high selectivity.

Comparative Studies with Related Cyclopentanone Esters and Their Reactivity Differences

A comparative analysis with structurally related cyclopentanone esters, such as ethyl 2-oxocyclopentanecarboxylate, provides valuable insights into the role of the cyano group in modulating the chemical behavior of these molecules.

Influence of the Cyano Group on Acidity, Reactivity, and Regioselectivity

The strongly electron-withdrawing nature of the cyano group significantly impacts the properties of the molecule.

Acidity: The cyano group at the C-2 position markedly increases the acidity of the α-proton at the same carbon. This enhanced acidity is due to the inductive effect of the nitrile and its ability to stabilize the resulting carbanion through resonance. Computational studies have shown that substituting hydrocarbons with multiple cyano groups can increase acidity by over 100 kcal/mol due to efficient charge delocalization in the conjugate base. mdpi.com This makes deprotonation at C-2 more favorable compared to the analogous position in ethyl 2-oxocyclopentanecarboxylate.

Reactivity: The increased acidity at C-2 in this compound facilitates enolate formation under milder conditions, thereby enhancing its reactivity as a nucleophile in reactions such as alkylations and aldol (B89426) condensations. However, the electron-withdrawing effect of the cyano group can also decrease the nucleophilicity of the C-3 carbonyl oxygen, potentially reducing its reactivity towards certain electrophiles.

Regioselectivity: The presence of the cyano group plays a crucial role in directing the regioselectivity of reactions. For instance, in alkylation reactions, the preferential formation of the enolate at C-2 leads to substitution at this position. In reactions involving the carbonyl group, the electronic influence of the adjacent cyano group can affect the regiochemical outcome of additions and cyclizations. Studies on related systems, such as the reaction of cyanothioacetamide with 2-acetylcyclopentanone, have demonstrated that the regioselectivity of cyclization can be complex, leading to mixtures of isomers. enamine.netresearchgate.net

Stereochemical Outcomes in Derivative Synthesis

The stereochemical course of reactions involving the synthesis of derivatives of this compound is a critical consideration, particularly when creating chiral centers. The rigid five-membered ring can impose conformational constraints that influence the facial selectivity of approaching reagents.

The introduction of substituents can create new stereocenters, and the relative stereochemistry of these centers is often controlled by thermodynamic or kinetic factors. For instance, in alkylation reactions, the incoming electrophile will typically approach from the less sterically hindered face of the enolate. The stereochemical outcome can also be influenced by the choice of reagents and reaction conditions, including the use of chiral auxiliaries or catalysts to induce enantioselectivity.

Computational and Theoretical Investigations of Ethyl 2 Cyano 3 Oxocyclopentanecarboxylate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in Ethyl 2-cyano-3-oxocyclopentanecarboxylate and the relative stability of its different spatial orientations, or conformations. Methods such as Density Functional Theory (DFT) are frequently employed to predict molecular structures and vibrational frequencies with a high degree of accuracy. tandfonline.com

The cyclopentanone (B42830) ring is not planar and can adopt several puckered conformations, such as the envelope and twist forms, to relieve ring strain. researchgate.net For this compound, the presence of bulky and polar substituents—the ethyl ester and cyano groups—further complicates the conformational landscape. Computational studies can systematically explore this landscape to identify the most stable conformers. nih.govacs.org These calculations involve geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The results yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecular structure.

Table 1: Illustrative Calculated Geometric Parameters for a Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (ketone) | 1.22 Å |

| C≡N (cyano) | 1.16 Å | |

| C-C (ester C=O) | 1.51 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | O=C-C (ketone) | 125.0° |

| N≡C-C (cyano) | 178.5° | |

| C-C-C (ring) | ~104-106° | |

| Dihedral Angle | H-C-C-H (ring) | Varies with pucker |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules. Actual values would require specific calculations for this compound.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this includes modeling its synthesis and subsequent transformations. The formation of the substituted cyclopentanone ring itself can occur via intramolecular reactions like the Dieckmann condensation of a diester or the Thorpe-Ziegler reaction of a dinitrile. numberanalytics.comlibretexts.orgwikipedia.orgchem-station.com

Computational modeling of these reaction pathways involves locating the transition states (TS), which are the energy maxima along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy, a critical factor determining the reaction rate. By mapping the entire potential energy surface, chemists can understand the step-by-step process of bond breaking and formation. numberanalytics.comscienceinfo.comwikipedia.org

For example, modeling the alkylation of the α-carbon (the carbon atom adjacent to both the cyano and ester groups) would involve calculating the energy profile for the deprotonation step to form an enolate, followed by the nucleophilic attack on an alkyl halide. aklectures.com Transition state analysis would reveal the geometry of the activated complex and help predict the stereochemical outcome of the reaction. DFT calculations can be used to explore different potential pathways and identify the most energetically favorable route. mdpi.com

Table 2: Example of Calculated Energies for a Hypothetical Alkylation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + Base) | 0.0 |

| Transition State 1 (Deprotonation) | +15.2 |

| Intermediate (Enolate) | -5.8 |

| Transition State 2 (Alkylation) | +12.5 |

| Products (Alkylated Ester) | -15.0 |

Note: This table provides hypothetical energy values to illustrate the results of a reaction pathway modeling study.

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict where and how a molecule is likely to react. For this compound, several functional groups offer potential reaction sites: the ketone carbonyl, the ester carbonyl, the cyano group, and the acidic α-carbon. rsc.org

One common approach is the analysis of the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.orgresearchgate.netresearchgate.net For this molecule, negative potential (typically colored red) would be expected around the ketone oxygen, ester oxygen, and the nitrogen of the cyano group, indicating sites prone to electrophilic attack. Positive potential (blue) would be found near the acidic protons and the carbonyl carbons, indicating sites for nucleophilic attack. libretexts.org

Another powerful tool is Frontier Molecular Orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO location suggests the site of nucleophilic character (electron donation), while the LUMO location indicates electrophilic character (electron acceptance). Furthermore, conceptual DFT provides reactivity descriptors like the Fukui function, which quantifies the change in electron density at a specific site upon adding or removing an electron, thereby predicting the most likely sites for nucleophilic and electrophilic attack with greater precision. acs.orgresearchgate.net These analyses help in predicting the regioselectivity of reactions like alkylation, condensation, or addition to the carbonyl or cyano groups. nih.govnih.gov

Molecular Docking and Ligand Design Studies for Functionalized Derivatives

The structural framework of this compound, featuring a rigid ring and multiple functional groups capable of hydrogen bonding and polar interactions, makes it an interesting scaffold for designing biologically active molecules. nih.govsioc-journal.cn Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net

In these studies, derivatives of the parent molecule are designed in silico by adding various functional groups. These virtual compounds are then "docked" into the active site of a target protein of therapeutic interest (e.g., an enzyme or receptor). A scoring function is used to estimate the binding affinity, typically reported as a binding energy (in kcal/mol), which helps to rank the potential effectiveness of different derivatives. mdpi.com

For example, functionalized derivatives could be designed to act as inhibitors for a specific enzyme. Docking simulations would reveal key interactions, such as hydrogen bonds between the keto or ester oxygen and amino acid residues in the active site, or polar interactions involving the cyano group. researchgate.net This information guides medicinal chemists in synthesizing the most promising compounds for further experimental testing, saving significant time and resources in the drug discovery process. nih.govresearchgate.netnih.govsciencedaily.comresearchgate.net

Table 3: Illustrative Molecular Docking Results for Hypothetical Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

| Derivative A | Kinase X | -8.5 | H-bond with Asp145 |

| Derivative B | Protease Y | -7.2 | Hydrophobic interaction with Phe89 |

| Derivative C | Kinase X | -9.1 | H-bond with Asp145, Pi-cation with Lys67 |

| Derivative D | Protease Y | -6.8 | H-bond with Ser195 |

Note: This table presents hypothetical data to demonstrate the type of information generated from molecular docking studies.

Advanced Analytical Techniques in the Study of Ethyl 2 Cyano 3 Oxocyclopentanecarboxylate

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopy is the cornerstone of molecular structure determination. For a molecule with the complexity of Ethyl 2-cyano-3-oxocyclopentanecarboxylate (Molecular Formula: C9H11NO3, Molar Mass: 181.19 g/mol ), a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential to verify the connectivity and chemical environment of every atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The ethyl group should present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The protons on the cyclopentanone (B42830) ring would appear as complex multiplets in the aliphatic region due to intricate spin-spin coupling. The single proton at the stereocenter (C2), being adjacent to both the cyano and carboxylate groups, would likely appear as a distinct multiplet.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature. Key signals would include those for the two carbonyl carbons (one for the ketone and one for the ester), the nitrile carbon (C≡N), and the carbons of the ethyl group. The remaining carbons of the cyclopentane (B165970) ring would appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can reveal structural information through analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight. Common fragmentation pathways for β-keto esters include the loss of the ethoxy group (-OC2H5) or the entire ethoxycarbonyl group (-COOC2H5). Cleavage of the cyclopentanone ring is also a probable fragmentation route.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by strong absorption bands indicating its key functionalities. A sharp absorption is expected for the nitrile (C≡N) stretch. Two distinct carbonyl (C=O) stretching bands would appear: one for the cyclopentanone ketone and another for the ester group. Additionally, C-O stretching vibrations for the ester linkage would be visible.

| Technique | Functional Group / Atom | Expected Observation / Characteristic Signal |

|---|---|---|

| ¹H NMR | -O-CH₂-CH₃ (Methylene) | Quartet |

| ¹H NMR | -O-CH₂-CH₃ (Methyl) | Triplet |

| ¹H NMR | Cyclopentane Ring Protons | Complex Multiplets |

| ¹³C NMR | C=O (Ketone) | ~200-215 ppm |

| ¹³C NMR | C=O (Ester) | ~165-175 ppm |

| ¹³C NMR | C≡N (Nitrile) | ~115-125 ppm |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 181 |

| Infrared Spectroscopy | C≡N Stretch (Nitrile) | ~2240-2260 cm⁻¹ (sharp) |

| Infrared Spectroscopy | C=O Stretch (Ketone) | ~1740-1760 cm⁻¹ |

| Infrared Spectroscopy | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are vital for separating this compound from starting materials, byproducts, and solvents, thereby enabling both the assessment of its purity and the monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to its polarity and functional groups. A common method would involve reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a gradient of water and acetonitrile (B52724) or methanol). The compound's carbonyl groups act as chromophores, allowing for sensitive detection using an ultraviolet (UV) detector. HPLC is particularly effective for quantifying the purity of the final product and for tracking the disappearance of reactants and the appearance of the product over the course of a reaction.

Gas Chromatography (GC) can also be utilized, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. Given the compound's boiling point, a thermally stable capillary column (e.g., a polysiloxane-based stationary phase) would be required. GC is an excellent tool for assessing the presence of volatile impurities. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification and quantification.

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method | Primary Application |

|---|---|---|---|---|

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol/Water | Ultraviolet (UV) Spectroscopy | Purity assessment, reaction monitoring |

| GC | Polysiloxane (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Analysis of volatile impurities, purity assessment |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods determine molecular connectivity, X-ray crystallography provides unambiguous, high-resolution information about the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and absolute stereochemistry.

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal. |

| Atomic Coordinates | The precise position (x, y, z) of each atom within the unit cell. |

| Bond Lengths and Angles | Definitive measurement of the distances and angles between atoms. |

Future Directions and Emerging Research Areas

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of ethyl 2-cyano-3-oxocyclopentanecarboxylate is an area ripe for such innovations. Future research will likely focus on moving beyond classical condensation reactions, which often involve stoichiometric bases and generate significant waste.

Key Research Thrusts:

Catalytic Approaches: The development of catalytic methods, including organocatalysis and transition-metal catalysis, will be crucial. For instance, multicatalytic cascade reactions could enable the one-pot synthesis from simple, readily available starting materials, significantly improving efficiency and reducing purification steps. acs.orgnih.govnih.gov

Renewable Feedstocks: Investigating the synthesis of this compound or its precursors from renewable resources is a significant long-term goal. rsc.org This could involve biocatalytic routes or the transformation of biomass-derived platform chemicals.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Implementing a flow-based synthesis for this compound could lead to higher yields, improved purity, and a smaller environmental footprint.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Challenges |

| Multicatalytic Cascade | High atom economy, reduced waste, one-pot synthesis. acs.orgnih.govnih.gov | Catalyst compatibility and optimization. |

| Biocatalysis | Use of renewable resources, mild reaction conditions. | Enzyme discovery and engineering. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization for multiphase reactions. |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique combination of functional groups in this compound suggests a wealth of unexplored reactivity. Future research is expected to uncover novel transformations that leverage the interplay between the ketone, ester, and nitrile moieties.

Emerging Areas of Investigation:

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock new reaction pathways, such as radical-mediated cyclizations and functionalizations, that are not accessible through traditional thermal methods. researchgate.netnih.govrsc.org This could lead to the synthesis of complex cyclopentane (B165970) derivatives with high levels of stereocontrol.

Domino and Tandem Reactions: Designing novel domino and tandem reactions initiated at one of the functional groups could lead to the rapid assembly of complex molecular architectures. For example, a reaction cascade could involve an initial Michael addition to an activated alkene, followed by an intramolecular cyclization involving the nitrile group.

Decarboxylative Functionalization: The ester group provides a handle for decarboxylative cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position of the cyclopentanone (B42830) ring.

Integration with High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery of new reactions and applications, the integration of this compound with modern high-throughput and automated synthesis platforms is essential.

Future Prospects:

Reaction Miniaturization: Utilizing microplate formats for high-throughput screening (HTS) of reaction conditions can rapidly identify optimal catalysts, solvents, and other parameters for novel transformations. plos.org HTS assays can be developed to monitor the consumption of the starting material or the formation of a desired product, for instance, by detecting the release of ethanol (B145695) during a reaction. researchgate.net

Robotic Synthesis: Automated synthesis platforms can be programmed to perform multistep synthetic sequences, enabling the rapid generation of libraries of derivatives based on the this compound scaffold. This will be invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science.

Data-Driven Discovery: By combining HTS data with machine learning algorithms, it may be possible to predict the outcomes of new reactions and guide the design of experiments, further accelerating the pace of discovery.

Potential Applications in Materials Science and Advanced Functional Materials

While the primary focus has been on its role as a synthetic intermediate, the cyclopentanone framework of this compound offers potential for the development of new materials.

Hypothesized Applications:

Polymer Synthesis: The functional groups on the molecule could be used as points for polymerization. For example, the ketone could be converted to a diol for the synthesis of polyesters, or the nitrile could be involved in polymerization reactions. Research into polymers containing cyclopentanone structures has explored their potential in electronic applications. google.com Copolyesters based on diarylidenecyclopentanone have also been synthesized and characterized.

Functional Dyes and Pigments: The cyclopentanone ring can be functionalized to create chromophoric systems. Derivatives of cyclopentanone have been investigated for their optical properties and potential use in dyes and pigments. ontosight.ai

Cross-linking Agents: The multiple reactive sites could allow this molecule to act as a cross-linking agent in the formation of polymer networks with tailored properties.

Design of New Biologically Active Compounds Based on the this compound Framework

The cyclopentane ring is a common motif in a wide range of biologically active natural products and synthetic drugs. The functional handles on this compound make it an attractive scaffold for the synthesis of new therapeutic agents.

Opportunities in Medicinal Chemistry:

Scaffold for Spirocyclic Compounds: The ketone functionality is an ideal starting point for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid, three-dimensional structures. frontiersin.orgresearchgate.netnih.gov Spiro(cyclopentane-1,3'-indoline) derivatives, for instance, are found in bioactive natural products. frontiersin.org

Synthesis of Heterocyclic Derivatives: The β-keto nitrile moiety is a well-established precursor for the synthesis of a variety of heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles, many of which exhibit significant biological activity. rsc.org

Fragment-Based Drug Discovery: this compound can be considered a valuable fragment for fragment-based drug discovery (FBDD) programs. Its derivatives can be screened against a range of biological targets to identify new lead compounds.

Table 2: Potential Biologically Active Scaffolds from this compound

| Scaffold | Potential Biological Activities | Synthetic Approach |

| Spiro-cyclopentane Indolines | Anticancer, antiviral frontiersin.org | Reaction with isatins or related precursors. |

| Fused Pyrimidines | Kinase inhibition, anti-inflammatory | Condensation with ureas or thioureas. |

| Substituted Pyridines | Various, including cardiovascular and CNS activity | Hantzsch-type pyridine (B92270) synthesis. rsc.org |

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-cyano-3-oxocyclopentanecarboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via Dieckmann condensation , a cyclization reaction involving esters of dicarboxylic acids. For example, adipic acid derivatives esterified with ethanol can undergo intramolecular cyclization under basic conditions (e.g., sodium ethoxide) to form the cyclopentanecarboxylate backbone . Optimization involves:

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Alkali metal alkoxides (e.g., NaOEt) enhance cyclization efficiency.

- Purification : Use fractional distillation or column chromatography to isolate the product from unreacted starting materials.

Basic: How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals corresponding to the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and cyclopentanone protons (δ ~2.0–3.0 ppm). The cyano group (CN) may deshield adjacent protons, shifting resonances downfield .

- ¹³C NMR : Key peaks include the carbonyl carbons (δ ~170–210 ppm for ester and ketone groups) and the nitrile carbon (δ ~115–120 ppm).

- IR Spectroscopy : Confirm functional groups with stretches at ~2250 cm⁻¹ (C≡N), ~1740 cm⁻¹ (ester C=O), and ~1700 cm⁻¹ (ketone C=O) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to identify discrepancies .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. SHELX software (e.g., SHELXL) refines structural models against diffraction data, even for twinned or high-resolution crystals .

- Dynamic NMR : Use variable-temperature experiments to assess conformational equilibria affecting splitting patterns .

Advanced: What computational methods are employed to predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT Calculations : Model transition states for nucleophilic attack (e.g., cyanide addition to the ketone). Gaussian or ORCA software can calculate activation energies and regioselectivity .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., the ketone carbon) to predict reactivity trends .

- Solvent Effects : Use continuum solvation models (e.g., PCM) to simulate how polar solvents stabilize charge-separated intermediates .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), sealed goggles, and a lab coat. Avoid latex gloves due to permeability risks .

- Ventilation : Use a fume hood to prevent inhalation of volatile components.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced: How can researchers design experiments to explore this compound’s role in synthesizing heterocyclic derivatives?

Methodological Answer:

- Cyclocondensation Reactions : React the ketone and nitrile groups with hydrazine or thiourea to form pyrazole or thiazole rings. Monitor reaction progress via TLC and isolate products via recrystallization .

- Catalytic Optimization : Screen Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization kinetics. Use DOE (Design of Experiments) to evaluate temperature, catalyst loading, and solvent effects .

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹³C at the ketone) to track bond formation via NMR .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Stabilization : Protect reactive sites (e.g., ketone as acetal) to prevent side reactions during subsequent steps .

- Flow Chemistry : Improve mixing and heat transfer in continuous reactors to enhance reproducibility .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

- Desiccants : Include silica gel packs to minimize moisture uptake.

- Light Sensitivity : Use amber glassware to protect against UV degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.